molecular formula C16H10F5N5O B2845065 N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(trifluoromethyl)benzamide CAS No. 941874-87-9

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(trifluoromethyl)benzamide

Cat. No.: B2845065
CAS No.: 941874-87-9
M. Wt: 383.282
InChI Key: LUHLVOIEDBUQDP-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the specific conditions and reagents used. The tetrazole ring and the amide group are both potential sites of reactivity. For example, under acidic conditions, the tetrazole ring could be protonated, while under basic conditions, the amide group could be deprotonated .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple fluorine atoms could make the compound relatively nonpolar and potentially volatile. The tetrazole ring and the amide group could enable the compound to participate in hydrogen bonding, which could affect its solubility in different solvents .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : A study by Younes et al. (2020) discusses the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives through direct acylation reactions. This research provides insights into the methods of synthesizing benzamide derivatives, which may be applicable to the compound (Younes et al., 2020).

  • Chemical Behavior and Properties : The study by Limban et al. (2011) on acylthioureas, which are related to the compound of interest, provides insights into the chemical behavior and properties, especially in interaction with bacterial cells (Limban et al., 2011).

Applications in Medicine and Pharmacology

  • Anticancer Activity : Research by Tiwari et al. (2017) on N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives provides insights into their application in anticancer treatments. This indicates the potential of similar benzamide compounds, like the one , in cancer therapy (Tiwari et al., 2017).

  • Radioligand Binding and Receptor Interaction : A study by Shim et al. (2002) on N-(piperidin-1-yl) derivatives of benzamides highlights their interaction with specific receptors, providing insights into the potential pharmacological applications of similar compounds (Shim et al., 2002).

Applications in Material Science and Chemistry

  • Colorimetric Sensing : The research by Younes et al. (2020) also demonstrates the application of benzamide derivatives in colorimetric sensing of fluoride anions, indicating potential applications of similar compounds in chemical sensing technologies (Younes et al., 2020).

  • Supramolecular Gelators : A study by Yadav and Ballabh (2020) on N-(thiazol-2-yl) benzamide derivatives as supramolecular gelators highlights the role of such compounds in material science, particularly in the development of gels with specific properties (Yadav & Ballabh, 2020).

Safety and Hazards

As with any chemical compound, handling “N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(trifluoromethyl)benzamide” would require appropriate safety precautions. The specific hazards associated with this compound would depend on its physical and chemical properties. For example, if it’s volatile, inhalation could be a risk. If it’s reactive, it could pose a risk of chemical burns or reactions .

Properties

IUPAC Name

N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F5N5O/c17-12-6-5-11(7-13(12)18)26-14(23-24-25-26)8-22-15(27)9-1-3-10(4-2-9)16(19,20)21/h1-7H,8H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUHLVOIEDBUQDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F5N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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